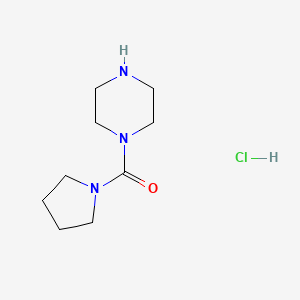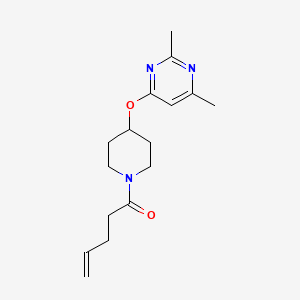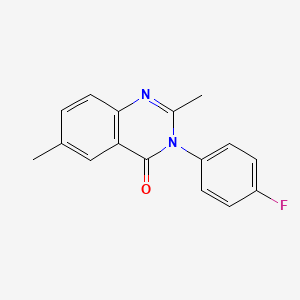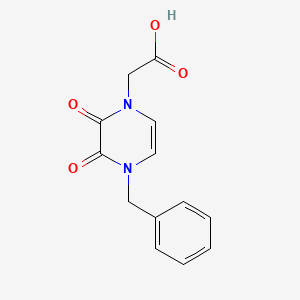
3-(Piperidin-3-yl)prop-2-ynoic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-(Piperidin-3-yl)prop-2-ynoic acid hydrochloride” is a chemical compound with the molecular formula C8H12ClNO2 . It has a molecular weight of 189.64 . This compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “3-(Piperidin-3-yl)prop-2-ynoic acid hydrochloride” is 1S/C8H11NO2.ClH/c10-8(11)2-1-7-3-5-9-6-4-7;/h7,9H,3-6H2,(H,10,11);1H . This code provides a specific description of the compound’s molecular structure.科学的研究の応用
Crystallography and Structural Analysis
Y. Yan and L. Khoo (2005) studied the formation of a 1:2 adduct between 3-(Piperidin-1-yl)propionic acid and triphenyltin chloride, revealing intricate molecular interactions and hydrogen bonding patterns, providing insights into the molecular structures and potential for materials science applications (Y. Yan & L. Khoo, 2005).
Organic Synthesis and Chemical Reactions
D. Ashok et al. (2014) synthesized a series of (E)-1-aryl-3-[2-(piperidin-1-yl)quinolin-3-yl]prop-2-en-1-ones via ultrasound- and microwave-assisted Claisen-Schmidt condensation, revealing their antimicrobial activity against various bacterial and fungal strains. This work underscores the role of piperidine derivatives in developing new antimicrobial agents (D. Ashok et al., 2014).
Medicinal Chemistry and Drug Design
Research on Piperine derivatives by M. E. Belghiti et al. (2018) explored their effectiveness as corrosion inhibitors on iron surfaces. Although not directly related to "3-(Piperidin-3-yl)prop-2-ynoic acid hydrochloride," this study showcases the broader applications of piperidine derivatives in enhancing material longevity and efficiency, indicating the potential of related compounds in diverse scientific applications (M. E. Belghiti et al., 2018).
Antimicrobial Activity
Elif Unluer et al. (2016) investigated the cytotoxicity and carbonic anhydrase inhibitory activities of a series of Mannich bases with a piperidine moiety. This research demonstrates the pharmacological potentials of piperidine derivatives in therapeutic applications, especially concerning their cytotoxicity and enzyme inhibition properties (Elif Unluer et al., 2016).
Advanced Materials and Corrosion Inhibition
The study by Ram C.Merugu et al. (2010) on the synthesis and antibacterial activity of certain piperidine-containing compounds underlines the versatility of piperidine derivatives as both materials science innovators and potential antimicrobial agents, indicating a broad scope of applications for "3-(Piperidin-3-yl)prop-2-ynoic acid hydrochloride" in similar contexts (Ram C.Merugu et al., 2010).
Safety and Hazards
This compound is associated with several hazard statements, including H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
将来の方向性
Piperidine derivatives, such as “3-(Piperidin-3-yl)prop-2-ynoic acid hydrochloride”, play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research may focus on discovering and biologically evaluating potential drugs containing the piperidine moiety .
特性
IUPAC Name |
3-piperidin-3-ylprop-2-ynoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2.ClH/c10-8(11)4-3-7-2-1-5-9-6-7;/h7,9H,1-2,5-6H2,(H,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPZSNDJPMLNBIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C#CC(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



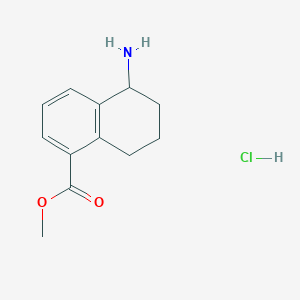
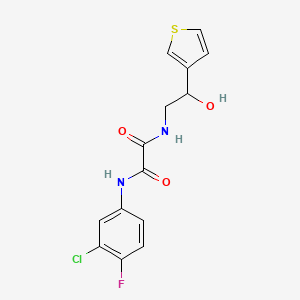

![1-(tert-butyl)-5-(3-(4-(2-chlorophenyl)piperazin-1-yl)-3-oxopropyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2512260.png)
![3-(2-chlorophenyl)-5-methyl-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isoxazole-4-carboxamide](/img/structure/B2512261.png)
![3-Chloro-5-methoxy-4-{[(4-methylphenyl)carbonyl]oxy}benzoic acid](/img/structure/B2512263.png)
